molecular formula C23H32N4O4 B10965691 N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10965691
M. Wt: 428.5 g/mol
InChI Key: GIEZCTFFODJHHC-UHFFFAOYSA-N
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Description

N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitro group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole derivative, which is achieved by reacting 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the furan ring and the dicyclohexylamine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and bases like triethylamine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The nitro group and pyrazole ring can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of a furan ring with a dicyclohexylamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C23H32N4O4

Molecular Weight

428.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H32N4O4/c1-16-22(27(29)30)17(2)25(24-16)15-20-13-14-21(31-20)23(28)26(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-14,18-19H,3-12,15H2,1-2H3

InChI Key

GIEZCTFFODJHHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N(C3CCCCC3)C4CCCCC4)C)[N+](=O)[O-]

Origin of Product

United States

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